BCR-ABL kinase-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

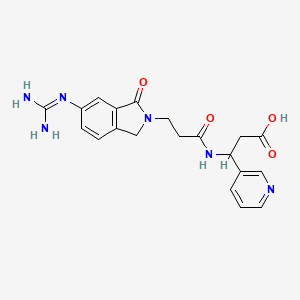

KF-1601 is a novel orally bioavailable inhibitor of the Bcr-Abl T315I mutation, which is a significant mutation in chronic myeloid leukemia (CML) that confers resistance to many tyrosine kinase inhibitors (TKIs). This compound has shown promising results in preclinical studies, particularly in its ability to inhibit kinase functions of both wild-type Bcr-Abl and the T315I mutant with nanomolar IC50 values .

Preparation Methods

The synthesis of KF-1601 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure with high purity and yield .

Chemical Reactions Analysis

KF-1601 undergoes various chemical reactions, including:

Oxidation: KF-1601 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: KF-1601 can undergo substitution reactions, particularly at positions susceptible to nucleophilic attack. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

KF-1601 has several scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and resistance mechanisms in CML.

Biology: Employed in cellular and molecular biology studies to investigate the effects of Bcr-Abl inhibition on cell signaling pathways.

Medicine: Potential therapeutic agent for treating CML patients with the Bcr-Abl T315I mutation, offering an alternative to existing TKIs with fewer side effects.

Industry: Utilized in the development of new TKIs and other targeted therapies for cancer treatment

Mechanism of Action

KF-1601 exerts its effects by inhibiting the kinase activity of both wild-type Bcr-Abl and the T315I mutant. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the proliferation and survival of CML cells. The molecular targets of KF-1601 include the Bcr-Abl fusion protein and its associated signaling pathways .

Comparison with Similar Compounds

KF-1601 is unique compared to other TKIs due to its ability to inhibit the Bcr-Abl T315I mutation without causing severe side effects such as thrombotic microangiopathy. Similar compounds include:

Ponatinib: Another TKI that targets the Bcr-Abl T315I mutation but is associated with severe side effects.

Dasatinib: A TKI that targets Bcr-Abl but is less effective against the T315I mutation.

Nilotinib: Another TKI with activity against Bcr-Abl but limited efficacy against the T315I mutation

KF-1601 stands out due to its favorable safety profile and potent inhibition of the T315I mutation, making it a promising candidate for further development and clinical use .

Properties

CAS No. |

2699634-21-2 |

|---|---|

Molecular Formula |

C35H30FN9O |

Molecular Weight |

611.7 g/mol |

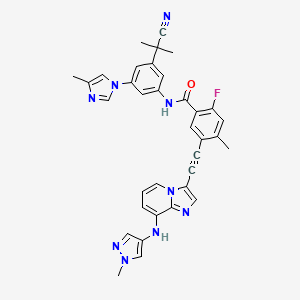

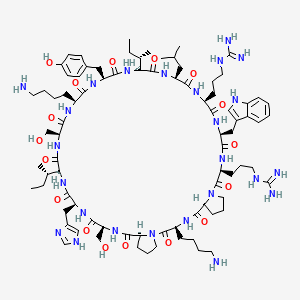

IUPAC Name |

N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide |

InChI |

InChI=1S/C35H30FN9O/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27/h6-7,10-19,21,41H,1-5H3,(H,42,46) |

InChI Key |

ZYJGSUKMQPXJRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-(trifluoromethoxy)phenyl]cyclohexyl]oxy-1H-triazole-5-carboxylic acid](/img/structure/B10860893.png)

![6-fluoro-9-methylpyrido[3,4-b]indole](/img/structure/B10860901.png)